molecular formula C16H13Cl5 B13787489 ETHANE, 2,2-BIS(m-CHLORO-p-TOLYL)-1,1,1-TRICHLORO- CAS No. 63938-32-9

ETHANE, 2,2-BIS(m-CHLORO-p-TOLYL)-1,1,1-TRICHLORO-

Cat. No.: B13787489
CAS No.: 63938-32-9
M. Wt: 382.5 g/mol
InChI Key: KVTQUBPHWFLVOK-UHFFFAOYSA-N
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Description

ETHANE, 2,2-BIS(m-CHLORO-p-TOLYL)-1,1,1-TRICHLORO- is a synthetic organic compound characterized by its complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHANE, 2,2-BIS(m-CHLORO-p-TOLYL)-1,1,1-TRICHLORO- typically involves multi-step organic reactions. The process may start with the chlorination of ethane, followed by the introduction of m-chloro-p-tolyl groups through Friedel-Crafts alkylation. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane to facilitate the reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

ETHANE, 2,2-BIS(m-CHLORO-p-TOLYL)-1,1,1-TRICHLORO- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding chlorinated aromatic ketones.

    Reduction: Reduction reactions may yield dechlorinated derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium methoxide or ammonia under reflux conditions.

Major Products Formed

The major products formed from these reactions include chlorinated aromatic ketones, dechlorinated ethane derivatives, and substituted aromatic compounds.

Scientific Research Applications

ETHANE, 2,2-BIS(m-CHLORO-p-TOLYL)-1,1,1-TRICHLORO- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHANE, 2,2-BIS(m-CHLORO-p-TOLYL)-1,1,1-TRICHLORO- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in these interactions are often studied to understand the compound’s potential therapeutic or toxicological effects.

Comparison with Similar Compounds

Similar Compounds

  • ETHANE, 2,2-BIS(p-CHLORO-p-TOLYL)-1,1,1-TRICHLORO-
  • ETHANE, 2,2-BIS(m-BROMO-p-TOLYL)-1,1,1-TRICHLORO-
  • ETHANE, 2,2-BIS(m-CHLORO-p-TOLYL)-1,1,1-TETRACHLORO-

Uniqueness

ETHANE, 2,2-BIS(m-CHLORO-p-TOLYL)-1,1,1-TRICHLORO- is unique due to its specific substitution pattern and the presence of multiple chlorine atoms, which confer distinct chemical and physical properties. These properties make it valuable for specific applications where other similar compounds may not be as effective.

Biological Activity

Ethane, 2,2-bis(m-chloro-p-tolyl)-1,1,1-trichloro- (commonly known as DDT) is an organochlorine compound that has been widely studied for its biological activity, particularly in relation to its effects on various biological systems and its environmental impact. This article provides a comprehensive overview of the biological activity of DDT, including its mechanisms of action, effects on human health and wildlife, and relevant case studies.

  • Chemical Formula : C14H9Cl5
  • Molecular Weight : 354.486 g/mol
  • CAS Registry Number : 50-29-3

DDT primarily functions as a pesticide and exhibits its biological activity through several mechanisms:

  • Neurotoxicity : DDT disrupts the normal functioning of sodium channels in nerve cells, leading to hyperexcitability and eventual paralysis in insects. This mechanism is responsible for its effectiveness as an insecticide.
  • Endocrine Disruption : DDT and its metabolites (notably DDE) have been identified as endocrine disruptors. They can mimic or interfere with the action of hormones in wildlife and humans, leading to reproductive and developmental issues .
  • Mitochondrial Inhibition : Research has shown that DDT inhibits key mitochondrial enzymes such as ATPase and succinate dehydrogenase, which are crucial for ATP production. This inhibition can lead to reduced energy metabolism in cells .

Human Health

DDT has been associated with various adverse health effects:

  • Reproductive Health : Studies indicate a correlation between DDT exposure and reduced bone mineral density in women, suggesting potential impacts on reproductive health due to hormonal disruptions .
  • Cancer Risk : There is ongoing research into the carcinogenic potential of DDT. Some studies have suggested associations with certain cancers, although definitive conclusions remain elusive.

Wildlife Impact

DDT's impact on wildlife is well-documented:

  • Bird Populations : The most notable effect of DDT was observed in bird populations, particularly raptors like eagles and falcons. DDT caused eggshell thinning, leading to decreased hatching success .
  • Aquatic Life : DDT contamination in water bodies has led to bioaccumulation in fish and other aquatic organisms, affecting their reproductive systems and overall health.

Case Studies

  • Case Study on Avian Species :
    • A study conducted in the 1960s revealed a significant decline in peregrine falcon populations attributed to DDT use. The compound's interference with calcium metabolism resulted in thinner eggshells and reduced reproductive success.
  • Human Exposure Assessment :
    • A cohort study examined the serum levels of DDE (a metabolite of DDT) among women living near agricultural areas where DDT was used extensively. Results showed a significant association between elevated DDE levels and decreased bone mineral density, indicating potential long-term health effects from environmental exposure .

Research Findings

Recent research has expanded our understanding of DDT's biological activity:

  • In Vitro Studies : Laboratory studies have demonstrated that DDT can inhibit ATP synthesis in rat liver mitochondria at varying concentrations, highlighting its potential cytotoxic effects .
  • Ecotoxicological Assessments : Assessments have shown that even low concentrations of DDT can lead to significant ecological impacts, particularly in aquatic ecosystems where it disrupts endocrine functions in fish .

Summary Table of Biological Effects

Biological ActivityMechanismObserved Effects
NeurotoxicitySodium channel disruptionParalysis in insects
Endocrine disruptionHormone mimicryReproductive issues in wildlife
Mitochondrial inhibitionEnzyme inhibitionReduced ATP production

Properties

CAS No.

63938-32-9

Molecular Formula

C16H13Cl5

Molecular Weight

382.5 g/mol

IUPAC Name

2-chloro-1-methyl-4-[2,2,2-trichloro-1-(3-chloro-4-methylphenyl)ethyl]benzene

InChI

InChI=1S/C16H13Cl5/c1-9-3-5-11(7-13(9)17)15(16(19,20)21)12-6-4-10(2)14(18)8-12/h3-8,15H,1-2H3

InChI Key

KVTQUBPHWFLVOK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C2=CC(=C(C=C2)C)Cl)C(Cl)(Cl)Cl)Cl

Origin of Product

United States

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